molecular formula C19H20N6OS B2647752 4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1797711-13-7

4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2647752
CAS No.: 1797711-13-7
M. Wt: 380.47
InChI Key: XEARSILNIIMCAM-UHFFFAOYSA-N
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Description

Hybrid Heterocyclic Architecture in Targeted Drug Design

The compound’s design employs molecular hybridization, a methodology that fuses pharmacophoric subunits from distinct bioactive heterocycles to create multifunctional architectures. The pyrazolo[1,5-a]pyrimidine core, a bicyclic nitrogen-rich system, is frequently utilized in kinase inhibitors due to its ability to form hydrogen bonds and π-π stacking interactions with ATP-binding pockets. By integrating this motif with a thiazole ring—a sulfur-containing heterocycle known for antimicrobial and anticancer properties—the hybrid gains dual functionality: the pyrazolo[1,5-a]pyrimidine targets enzymatic activity, while the thiazole enhances membrane permeability and microbial target affinity.

The pyrrole moiety, appended to the thiazole via a carboxamide linkage, introduces an electron-rich aromatic system capable of intercalating with DNA or participating in charge-transfer interactions with protein residues. This tripartite hybridization strategy balances target specificity (via pyrazolo[1,5-a]pyrimidine) with broad-spectrum potential (via thiazole and pyrrole), addressing limitations of single-heterocycle drugs such as resistance and narrow therapeutic windows.

Table 1: Key Heterocyclic Components and Their Roles

Heterocycle Pharmacological Role Target Interactions
Pyrazolo[1,5-a]pyrimidine Kinase inhibition, ATP-competitive binding EGFR, DNA gyrase
Thiazole Antimicrobial activity, membrane penetration Bacterial DNA gyrase, efflux pumps
Pyrrole DNA intercalation, charge transfer Topoisomerases, chromatin

Pharmacophore Integration of Pyrazolo[1,5-a]pyrimidine-Thiazole-Pyrrole Systems

The spatial arrangement of these heterocycles is critical for maintaining conformational stability and bioavailability. The pyrazolo[1,5-a]pyrimidine and thiazole are linked via a three-carbon propyl chain, a spacer optimized to reduce steric hindrance while allowing rotational freedom for target binding. This configuration aligns with peptidomimetic design principles, where flexible linkers mimic natural peptide backbones without enzymatic susceptibility.

The carboxamide group bridging the thiazole and pyrrole serves dual purposes: (1) it stabilizes the thiazole’s electronic environment through resonance, enhancing its π-acceptor capacity, and (2) positions the pyrrole ring for planar interactions with hydrophobic protein pockets or DNA base pairs. Computational docking studies of analogous hybrids suggest that the pyrrole’s nitrogen atoms form hydrogen bonds with aspartate or glutamate residues in enzymatic active sites, while the methyl group on the pyrazolo[1,5-a]pyrimidine enhances hydrophobic contacts.

Electronic Modulation Strategies for Bioactivity Optimization

Electronic effects are fine-tuned through substituent selection. The 4-methyl group on the thiazole ring donates electron density via inductive effects, increasing the carboxamide’s nucleophilicity and improving water solubility. Conversely, the 2-methyl substituent on the pyrazolo[1,5-a]pyrimidine induces steric shielding, protecting the N1 nitrogen from metabolic oxidation while maintaining aromatic sextet stability.

The pyrrole’s electron-rich nature is counterbalanced by the thiazole’s electron-deficient character, creating a dipole moment that facilitates interaction with polar regions of biological targets. Structure-activity relationship (SAR) studies on related compounds demonstrate that replacing the pyrrole with less electron-dense heterocycles (e.g., furan) reduces DNA-binding affinity by 40–60%, underscoring the importance of this electronic balance.

Table 2: Electronic Properties of Substituents

Substituent Electronic Effect Impact on Bioactivity
4-Methyl (thiazole) Electron-donating (+I effect) Enhances solubility, stability
2-Methyl (pyrazolo[1,5-a]pyrimidine) Steric hindrance, metabolic protection Prolongs half-life
Pyrrole π-electron excess Facilitates DNA/protein binding

Properties

IUPAC Name

4-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6OS/c1-13-10-16-21-11-15(12-25(16)23-13)6-5-7-20-18(26)17-14(2)22-19(27-17)24-8-3-4-9-24/h3-4,8-12H,5-7H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEARSILNIIMCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(N=C(S3)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, often referred to as compound 1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure comprising thiazole, pyrazolo[1,5-a]pyrimidine, and pyrrole moieties, which are known for their diverse pharmacological properties.

  • Molecular Formula : C19H20N6OS
  • Molecular Weight : 380.5 g/mol
  • CAS Number : 1797711-13-7

Biological Activity Overview

The biological activity of compound 1 can be categorized into several key areas based on existing research:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on similar compounds revealed that thiazoles possess broad-spectrum antibacterial and antifungal activities. The mechanism of action is believed to involve interference with microbial cell wall synthesis and function .

Anticancer Properties

Preliminary studies suggest that compounds with structural similarities to compound 1 may act as anticancer agents. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro. This activity is often linked to the inhibition of specific kinases involved in cancer progression .

Anti-inflammatory Effects

Thiazole derivatives have also been reported to exhibit anti-inflammatory properties. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Research Findings and Case Studies

StudyFindings
Mahendrasinh et al. (2013)Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria using thiazole derivatives. Compound A2 showed the highest efficacy against Staphylococcus aureus and Escherichia coli .
Fayad et al. (2019)Identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that compounds similar to compound 1 may have therapeutic potential in oncology .
PubMed Study (2014)Investigated inhibitors of TGF-β type I receptor kinase with structural similarities to compound 1; these inhibitors showed promising results in reducing tumor growth in vivo .

The precise mechanism of action for compound 1 remains under investigation; however, it is hypothesized that it may interact with specific molecular targets involved in cellular signaling pathways. The presence of the thiazole ring likely contributes to its ability to modulate enzyme activity or receptor interactions.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide exhibit potent inhibitory effects against Mycobacterium tuberculosis (M.tb). Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of mycobacterial ATP synthase, which is critical for bacterial energy metabolism. Studies have shown that certain derivatives can significantly inhibit M.tb growth in vitro, suggesting their potential as anti-tubercular agents .

Anticancer Activity

The compound's structure suggests potential interactions with various biological targets involved in cancer progression. For instance, it has been studied for its antiproliferative effects against multiple cancer cell lines. In particular, certain analogs have demonstrated significant cytostatic activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines .

Case Study 1: Antitubercular Activity

A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit M.tb growth. The most effective compounds showed low hERG liability and good metabolic stability in liver microsomes, indicating their potential for further development as anti-tubercular drugs .

Case Study 2: Anticancer Potency

In a study assessing the anticancer properties of thiazole-pyrimidine derivatives, one compound demonstrated a growth inhibition value of 86.28% against HOP-92 (NSCLC) at a concentration of 10 μM. This highlights the compound's potential as a lead candidate for further development in cancer therapy .

Comparative Analysis Table

Compound Target Disease Activity IC50 (μM) Reference
This compoundTuberculosisInhibition of M.tbNot specified
Analog ANSCLCGrowth inhibition10 μM (86.28%)
Analog BColorectal CarcinomaGrowth inhibition10 μM (40.87%)

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of heterocyclic carboxamides with pyrazolopyrimidine and thiazole moieties. Below is a comparative analysis with structurally related compounds, emphasizing substituent effects, bioactivity, and synthetic strategies.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID/Name Core Structure Key Substituents Reported Bioactivity/Synthesis Insights Reference
4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide (938022-31-2) Thiazole + benzothiazole Pyridin-3-yl, methylbenzothiazole Anticancer (kinase inhibition inferred)
(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone (938022-34-5) Pyrazolo[3,4-b]pyridine + piperazine Cyclopropyl, thiophen-2-ylsulfonyl Antimicrobial (marine actinomycete derivatives)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2 in ) Pyrazolo[3,4-d]pyrimidine Imino, p-tolyl Antiviral (structural analog activity inferred)
Target Compound Thiazole + pyrazolo[1,5-a]pyrimidine 2-(1H-pyrrol-1-yl), 3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl, methyl Hypothesized kinase/modulator activity N/A

Key Comparison Points

Substituent Influence on Bioactivity: The pyrrole group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to the pyridine in 938022-31-2, which could improve selectivity .

Synthetic Complexity: The target compound’s pyrazolo[1,5-a]pyrimidine ring requires regioselective cyclization, a challenge shared with pyrazolo[3,4-d]pyrimidines (e.g., Compound 2 in ). Isomerization during synthesis, as noted in pyrazolo-triazolo-pyrimidines , could affect purity and activity.

Bioactivity Trends :

  • Pyrazolopyrimidine derivatives (e.g., Compound 2 in ) exhibit antiviral and anticancer properties due to their ability to mimic purine bases . The target compound’s methyl and pyrrole groups may further modulate solubility and membrane permeability.
  • Marine-derived analogs (e.g., 938022-34-5) highlight the role of sulfonyl and cyclopropyl groups in enhancing antimicrobial potency, suggesting that similar modifications could expand the target compound’s applications .

Lumping Strategy Relevance :

  • ’s lumping approach groups compounds with similar reactive sites, such as the thiazole and pyrazolopyrimidine cores. This strategy could streamline pharmacokinetic modeling for the target compound and its analogs .

Q & A

Q. Basic

  • 1H/13C NMR : Key for confirming substituent positions (e.g., pyrrole vs. pyrimidine protons). For instance, pyrazolo[1,5-a]pyrimidine protons resonate at δ 8.2–8.5 ppm in CDCl₃ .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 406.48 for C₂₂H₂₆N₆O₂) must align with theoretical values .
  • Discrepancies : Variability in melting points (e.g., ±2°C across studies) may arise from polymorphic forms or residual solvents, necessitating DSC or XRD validation .

What optimization strategies improve synthesis yield and scalability?

Q. Advanced

  • Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (e.g., temperature, molar ratios). For example, highlights flow chemistry for precise control of diazomethane synthesis, reducing side reactions .
  • Alternative solvents : Replace DMF with acetonitrile or THF to enhance solubility of hydrophobic intermediates .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) may accelerate coupling steps, though compatibility with thiazole rings requires testing .

How do structural modifications influence bioactivity compared to analogs?

Q. Advanced

  • Trifluoromethyl vs. methyl groups : The trifluoromethyl group in analogs (e.g., pyrazolo[1,5-a]pyrimidin-7-amines) enhances metabolic stability and target binding (e.g., kinase inhibition) but may reduce aqueous solubility .
  • Thiazole vs. oxadiazole : Thiazole-carboxamide derivatives show higher antibacterial activity (MIC 2–8 µg/mL) than oxadiazole analogs, likely due to improved membrane penetration .
  • Data contradiction : Some studies report conflicting IC₅₀ values (e.g., 0.5 µM vs. 5 µM for similar compounds), necessitating standardized assays (e.g., fixed ATP concentrations in kinase assays) .

What in silico methods predict binding modes to therapeutic targets?

Q. Advanced

  • Molecular docking : Software like Discovery Studio models interactions with kinases (e.g., EGFR). The pyrimidine ring often forms π-π stacking with Phe residues, while the carboxamide hydrogen-bonds to catalytic lysines .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. For example, the pyrrole moiety may exhibit conformational flexibility, requiring post-simulation MM/GBSA binding energy calculations .

How is stability evaluated under physiological and storage conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC. Thiazole rings are prone to hydrolysis at pH >10 .
  • Storage : Lyophilization in amber vials at -20°C minimizes photodegradation. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .

What assays validate antibacterial/antifungal activity, and how are false positives mitigated?

Q. Advanced

  • MIC/MBC assays : Use Staphylococcus aureus and Candida albicans in Mueller-Hinton broth, with resazurin as a viability dye. Include cytotoxicity controls (e.g., HepG2 cells) to exclude nonspecific toxicity .
  • False positives : Pre-treat compounds with serum albumin to assess protein binding effects. Synergy testing (e.g., checkerboard assays with fluconazole) identifies combinatorial effects .

How are structure-activity relationships (SARs) systematically explored?

Q. Advanced

  • Analog libraries : Synthesize derivatives with varied substituents (e.g., pyrazole → isoxazole) and compare logP, polar surface area, and IC₅₀. For instance, shows that methyl groups at the thiazole 4-position boost potency 3-fold .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with activity, guiding rational design .

What metabolic pathways are predicted for this compound?

Q. Advanced

  • CYP450 profiling : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS. The pyrrole ring is susceptible to oxidation, forming reactive intermediates requiring glutathione trapping .
  • Software tools : Use MetaSite to predict Phase I/II metabolism sites, prioritizing labile regions for deuteration (e.g., methyl → CD₃) to prolong half-life .

How are crystallization conditions optimized for X-ray diffraction?

Q. Advanced

  • Sparse matrix screening : Test 96 solvent combinations (e.g., PEGs, salts) using liquid-handling robots. achieved crystals via slow evaporation in DMSO/EtOH (1:2) .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling to prevent ice formation .

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